molecular formula C20H33BN2O4S B1443700 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester CAS No. 2096333-65-0

5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester

Cat. No.: B1443700
CAS No.: 2096333-65-0
M. Wt: 408.4 g/mol
InChI Key: GKNGTSJDANUMON-UHFFFAOYSA-N
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Description

5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is a useful research compound. Its molecular formula is C20H33BN2O4S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Library Generation

This compound is utilized in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling reactions. This approach is instrumental in creating diverse biaryl libraries by manipulating points of functionality, which is crucial for drug discovery and materials science (Spencer et al., 2011). Moreover, it serves as a precursor in the synthesis of PET ligands for histamine H4 receptors, demonstrating its potential in developing diagnostic tools and therapeutic agents (Żak et al., 2021).

Electronic and Photonic Applications

In the field of materials science, derivatives of this compound, such as boryl-substituted pentacyclic heteroaromatics, are explored for their electronic and photonic applications. The incorporation of boron atoms into π-conjugated systems enhances electron affinity, analogous to p-doping in silicon, which is crucial for developing advanced electronic devices (Modelli & Jones, 2011).

Polymer Science

In polymer science, thiophenebisboronic derivatives, including esters, are employed in palladium-catalyzed Suzuki polycondensations to synthesize thiophene−phenylene copolymers. This method contributes to the advancement of materials with specific electrical, optical, and mechanical properties, which are essential for various technological applications (Jayakannan, Dongen, & Janssen, 2001).

Properties

IUPAC Name

tert-butyl 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BN2O4S/c1-18(2,3)25-17(24)23-12-10-22(11-13-23)14-15-8-9-16(28-15)21-26-19(4,5)20(6,7)27-21/h8-9H,10-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNGTSJDANUMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-65-0
Record name 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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